2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide
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Overview
Description
N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide involves several steps:
Formation of the Isoxazoloquinoline Core: The initial step involves the synthesis of the isoxazoloquinoline core through a cyclization reaction. This can be achieved by reacting 9-chloro-3-methyl-4-oxoquinoline with hydroxylamine under acidic conditions.
Cyclohexyl Substitution: The next step involves the introduction of the cyclohexyl group. This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylacetamide and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide
- Chromeno[4,3-b]pyridin/quinolin-one derivatives
- 4-Chromanone-derived compounds
Uniqueness
N-(3-(9-Chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl)-2-(N-methylacetamido)-2-phenylacetamide is unique due to its combination of multiple functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H29ClN4O4 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)cyclohexyl]-2-phenylacetamide |
InChI |
InChI=1S/C28H29ClN4O4/c1-16-23-25(31-37-16)24-21(29)13-8-14-22(24)33(28(23)36)20-12-7-11-19(15-20)30-27(35)26(32(3)17(2)34)18-9-5-4-6-10-18/h4-6,8-10,13-14,19-20,26H,7,11-12,15H2,1-3H3,(H,30,35) |
InChI Key |
MWKBSQXUNKZXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4CCCC(C4)NC(=O)C(C5=CC=CC=C5)N(C)C(=O)C |
Origin of Product |
United States |
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